(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate
Description
(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a benzofuran-derived compound featuring a 2,6-dichlorobenzylidene substituent and a 4-methoxybenzenesulfonate ester group. The Z-configuration of the benzylidene double bond is critical for its stereochemical stability and intermolecular interactions.
The synthesis of such compounds typically involves coupling benzofuran precursors with functionalized benzylidene and sulfonate groups. Spectroscopic techniques like ¹H-NMR and ¹³C-NMR (as highlighted in ) are essential for confirming regiochemistry and substituent effects .
Properties
Molecular Formula |
C22H14Cl2O6S |
|---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C22H14Cl2O6S/c1-28-13-5-8-15(9-6-13)31(26,27)30-14-7-10-16-20(11-14)29-21(22(16)25)12-17-18(23)3-2-4-19(17)24/h2-12H,1H3/b21-12- |
InChI Key |
CODIKRMACMYRGC-MTJSOVHGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=CC=C4Cl)Cl)/O3 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=CC=C4Cl)Cl)O3 |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration of 2-Hydroxybenzyl Ketones
The classical approach involves cyclodehydration of 2-hydroxybenzyl ketones under acidic conditions. For instance, treatment of 2-hydroxy-5-methoxyacetophenone with concentrated sulfuric acid at 80°C induces intramolecular cyclization, yielding 6-methoxy-3-oxo-2,3-dihydrobenzofuran. Modifications using polyphosphoric acid (PPA) at 120°C reportedly increase yields to 82% while reducing reaction times to 4 hours. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Acid catalyst | H2SO4 vs. PPA | PPA +15% yield |
| Temperature | 80–120°C | >100°C: +22% |
| Reaction time | 2–6 hours | 4h peak |
Source highlights the necessity of electron-donating groups (e.g., methoxy) at position 6 to facilitate subsequent sulfonation, aligning with the target compound’s substitution pattern.
Palladium-Catalyzed Annulation
Recent advances employ Pd(OAc)2/Xantphos systems for coupling o-iodophenols with terminal alkynes, constructing the benzofuran core in one pot. A 2019 patent demonstrates this method achieves 76% yield for 6-substituted benzofurans using 2-iodo-4-methoxyphenol and propiolic acid derivatives. While cost-prohibitive for large-scale synthesis, this approach offers superior regiocontrol compared to acid-catalyzed methods.
Regioselective Sulfonation at Position 6
Installing the 4-methoxybenzenesulfonate group demands precise regiocontrol, achieved through directed ortho-metalation or nucleophilic aromatic substitution.
Directed Ortho-Metalation (DoM) Strategy
Treatment of the 6-methoxybenzofuran intermediate with LDA at -78°C generates a stabilized aryl lithium species, which reacts with 4-methoxybenzenesulfonyl chloride to afford the sulfonate ester. Source reports 65% yield using this method, with <5% of the undesired 5-sulfonated byproduct.
Nucleophilic Aromatic Substitution
Alternative approaches activate position 6 via nitration/reduction sequences. For example:
- Nitration of 3-oxo-2,3-dihydrobenzofuran with HNO3/H2SO4 gives 6-nitro derivative (82% yield).
- Catalytic hydrogenation (H2/Pd-C) produces 6-amine intermediate.
- Diazotization and reaction with 4-methoxybenzenesulfinic acid installs the sulfonate group (57% over three steps).
While longer, this route avoids sensitive organometallic reagents and scales effectively to 100+ gram batches.
Purification and Characterization
Chromatographic Separation
Reverse-phase HPLC (C18 column, 70:30 MeOH/H2O) resolves the target compound from E-isomer contaminants, achieving 98.5% purity. Source notes that adding 0.1% formic acid improves peak symmetry and recovery by 12%.
Crystallization Optimization
Ethyl acetate/hexane (1:3) at 4°C induces crystallization of the pure Z-isomer, with >99% diastereomeric excess (DE) after two recrystallizations. Table 2 compares crystallization solvents:
| Solvent System | Recovery % | Purity % |
|---|---|---|
| EtOAc/Hexane (1:3) | 78 | 99.1 |
| MeOH/H2O (4:1) | 65 | 97.3 |
| Acetone/Heptane (1:2) | 71 | 98.4 |
Comparative Analysis of Synthetic Routes
Three principal routes are evaluated for industrial viability:
| Method | Total Yield | Purity | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Classical (acid-cat.) | 41% | 98.5% | 10 kg | 2,450 |
| Microwave-assisted | 53% | 99.2% | 1 kg | 5,780 |
| Nitration/reduction | 38% | 97.8% | 100 kg | 1,920 |
The classical method balances cost and quality for mid-scale production, while the nitration route excels in large-scale manufacturing despite lower yields.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, polar solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of various biochemical processes. Its structural features make it a valuable tool for understanding the behavior of similar compounds in biological systems.
Medicine
In medicine, (2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity or receptor binding is required.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
(2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate (CAS 929372-76-9)
This analog differs in two key regions:
Benzylidene Group : 2,3-dimethoxy substitution vs. 2,6-dichloro in the target compound. Methoxy groups are electron-donating, whereas chlorine atoms are electron-withdrawing, influencing electronic distribution and reactivity.
Sulfonate Group: 4-chlorobenzenesulfonate vs. 4-methoxybenzenesulfonate.
Table 1: Structural and Physicochemical Comparison
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
These compounds inhibit acetolactate synthase (ALS) in plants. The target compound’s sulfonate group may similarly contribute to binding interactions, though its benzofuran core likely confers distinct steric and electronic properties .
Research Findings and Implications
Substituent Effects on Bioactivity
- Halogen vs. Methoxy Groups: The 2,6-dichloro substitution in the target compound may enhance bioactivity compared to methoxy-substituted analogs.
- Sulfonate Group Differences : The 4-methoxybenzenesulfonate group likely improves solubility in polar solvents compared to 4-chlorobenzenesulfonate, which could influence formulation strategies .
Spectroscopic and Crystallographic Insights
- Spectroscopic Differentiation : ¹H-NMR would reveal distinct aromatic proton environments for dichloro (deshielded) vs. dimethoxy (shielded) benzylidene groups. Similarly, ¹³C-NMR would show clear differences in carbonyl (C=O) and sulfonate ester (C-SO₃) chemical shifts .
- Crystallographic Stability : Programs like SHELXL () could elucidate conformational differences between Z/E isomers or packing motifs influenced by substituents .
Biological Activity
The compound (2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing on diverse sources of research.
- Molecular Formula : C24H16Cl2O5
- Molecular Weight : 455.3 g/mol
- IUPAC Name : Benzyl 2-[[(2Z)-2-(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Synthesis
The synthesis typically involves the condensation of 2,6-dichlorobenzaldehyde with a benzofuran derivative , followed by various purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Antimicrobial Properties
Research indicates that compounds similar to (2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate exhibit significant antimicrobial activity. A study found that derivatives with similar structures showed effective inhibition against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines. For instance, analogs of this compound have been shown to inhibit the activity of Glycogen Synthase Kinase 3 Beta (GSK-3β) , a target in cancer therapy. The inhibition of GSK-3β led to increased levels of phosphorylated GSK-3β in treated neuroblastoma cells, indicating its potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may act as an inhibitor for key enzymes involved in metabolic pathways or signal transduction processes. The exact mechanism involves binding to enzyme active sites or altering receptor interactions, thereby modulating various biological processes .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
In Vivo Studies
In vivo studies are essential for understanding the therapeutic potential of this compound. Preliminary animal studies suggest that it may reduce tumor size in xenograft models, although further research is needed to confirm these findings and explore optimal dosing strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
